molecular formula C10H20N2O4 B1338360 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid CAS No. 851653-36-6

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid

Cat. No.: B1338360
CAS No.: 851653-36-6
M. Wt: 232.28 g/mol
InChI Key: VCDQZVYJKDSORW-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flavor Compound Production

Branched aldehydes, derivatives from amino acids including 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, play a significant role in flavor compounds in food products. The synthesis and breakdown pathways of these compounds contribute to the desirable flavors in both fermented and non-fermented food items. Understanding the metabolic conversions, microbial interactions, and the influence of food composition on these aldehydes offers insights into controlling their formation for enhanced food flavoring (Smit, Engels, & Smit, 2009).

Betalains Production

Betalains, a class of vacuolar pigments derived from betalamic acid, show potential in the production of natural colorants. The interaction between betalamic acid and amino acids or derivatives, including this compound, forms a variety of betacyanins and betaxanthins. These compounds have been identified in numerous plant families under the order Caryophyllales, serving as chemosystematic markers and offering applications in food coloration due to their vibrant colors and health benefits (Khan & Giridhar, 2015).

Herbicide Sorption

Research into the sorption of phenoxy herbicides to soil and organic matter has highlighted the environmental behavior of compounds structurally related to this compound. Understanding the sorption dynamics of such compounds helps in evaluating their environmental impact, particularly in agricultural settings where they may be used as herbicides or in related applications (Werner, Garratt, & Pigott, 2012).

Antioxidant Properties and Bioactivities

The study of synthetic phenolic antioxidants, which share functional groups with this compound, has revealed their significant antioxidant properties. These antioxidants are utilized in various industries to extend product shelf life and protect against oxidative damage. Recent research has focused on their environmental occurrence, human exposure, and potential toxicity, offering insights into their safe use and regulatory standards (Liu & Mabury, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQZVYJKDSORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551211
Record name N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851653-36-6
Record name N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Dimethylamino-2-methylamino-propan-1-ol is prepared from 4-aza-DL-leucine 2HCl. Di-tert-butyl dicarbonate (0.65 g, 2.97 mmol) is added to a biphasic mixture of 4-aza-DL-leucine 2HCl (0.51 g, 2.47 mmol) in 10 ml 1:1 10% Na2CO3:MeCN. After stirring 16 hours, the MeCN is removed under reduced pressure and the aqueous layer is extracted with ethyl acetate. The aqueous layer is concentrated and purified by reverse phase column chromatography on a sep-pak C18 column (water) yielding 0.19 g (31%) 2-tert-butoxycarbonylamino-3-dimethylamino-propionic acid, sodium salt. The sodium salt is suspended in THF (5 ml) and cooled to 0° C. under N2. LAH (3.8 ml of a 1.0 M solution in THF) is added and the reaction mixture warmed to rt and than to reflux. After stirring at reflux for 16 h, the reaction mixture is cooled to 0° C. and carefully quenched by the slow addition of Na2SO4.10H2O. The reaction mixture is diluted with diethyl ether, warmed to room temperature and stirred for 30 min. The gray suspension is filtered through Celite and the filtrate concentrated to give 83 mg (82%) of 3-dimethylamino-2-methylamino-propan-1-ol as an oil.
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